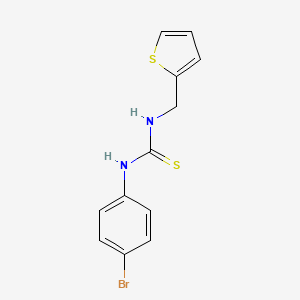
N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea, also known as BPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. BPTU is a thiourea derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively investigated.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea has been shown to inhibit the activity of the enzyme thioredoxin reductase, which plays a role in regulating oxidative stress and apoptosis. N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea has also been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which plays a role in regulating cell growth and survival.
Biochemical and Physiological Effects
N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and the modulation of immune cell activity. N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects. Additionally, N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea has been shown to have a low toxicity profile, making it a potentially safe compound for use in scientific research.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or animals. Additionally, N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea has been shown to have a wide range of potential applications in various scientific research fields. However, one limitation of using N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea in lab experiments is its relatively low yield using current synthesis methods, which may limit its availability for research.
Future Directions
There are several future directions for research on N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea, including investigating its potential as a therapeutic agent for various diseases, exploring its mechanism of action in more detail, and developing more efficient synthesis methods to increase its availability for research. Additionally, further studies are needed to fully understand the safety and toxicity profile of N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea, particularly with regards to long-term use. Overall, N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea holds promise as a valuable tool for scientific research and has the potential to contribute to the development of new therapies for various diseases.
Synthesis Methods
N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea can be synthesized using various methods, including the reaction of 4-bromoaniline and 2-thienylmethyl isothiocyanate in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-thienylmethylamine and 4-bromobenzoyl isothiocyanate in the presence of a base. The yield of N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea using these methods is typically around 50-70%.
Scientific Research Applications
N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea has also been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. In immunology, N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea has been studied for its potential as an immunomodulatory agent, as it has been shown to modulate the activity of immune cells such as T cells and macrophages.
properties
IUPAC Name |
1-(4-bromophenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2S2/c13-9-3-5-10(6-4-9)15-12(16)14-8-11-2-1-7-17-11/h1-7H,8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYJGRJHENNFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-(3-chlorophenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5150651.png)
![2-(5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5150666.png)
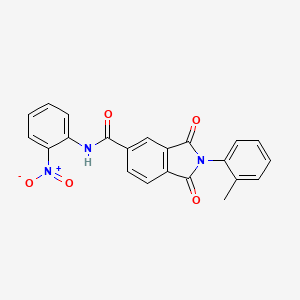
![4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5150675.png)
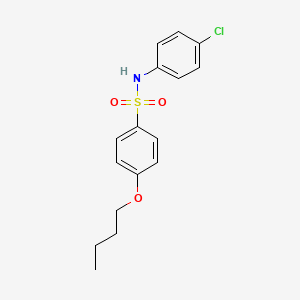
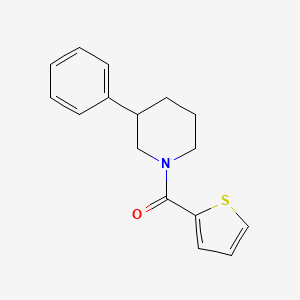
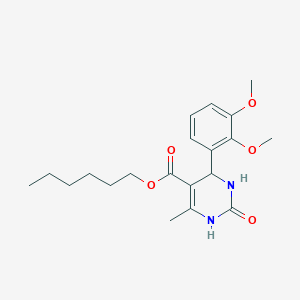
![1-(3,5-dimethylphenyl)-4-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B5150688.png)
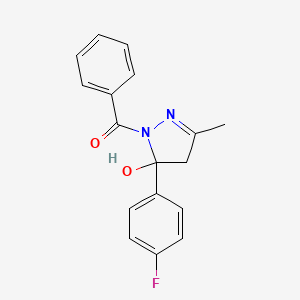
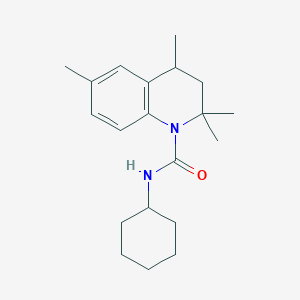
![3-(3,4-dimethoxyphenyl)-6-methoxy-1H-benzo[de]cinnoline](/img/structure/B5150730.png)
![2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-1-isopropyl-4-methylbenzene](/img/structure/B5150731.png)
![1-[2-(allyloxy)benzyl]piperidine](/img/structure/B5150732.png)
![methyl 3-[2-hydroxy-3-(2-propyl-1H-benzimidazol-1-yl)propoxy]benzoate](/img/structure/B5150747.png)